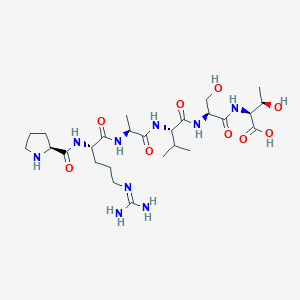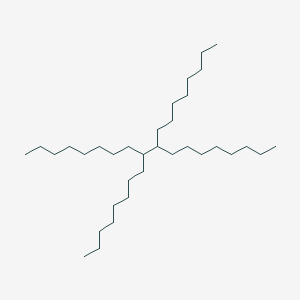
9,10-Dioctyloctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioctyloctadecane: is a hydrocarbon compound with the molecular formula C34H70 and a molecular weight of 478.9196 It is a long-chain alkane with two octyl groups attached to the 9th and 10th carbon atoms of an octadecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioctyloctadecane can be achieved through selective and specific deuterium labeling methods. One of the key steps involves the preparation of tetraoctyl ethene, which is achieved by a variant of the McMurry reaction . This reaction involves the coupling of two carbonyl compounds in the presence of a titanium reagent to form an alkene, which is then hydrogenated to yield the desired alkane.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dioctyloctadecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 9,10-Dioctyloctadecane can be used as a model compound in studies of hydrocarbon behavior, including phase transitions and interactions with other molecules.
Biology and Medicine:
Industry: In industrial applications, this compound may be used as a lubricant, plasticizer, or in the formulation of specialty chemicals due to its hydrophobic nature and stability.
Mécanisme D'action
The mechanism of action of 9,10-dioctyloctadecane is primarily physical rather than chemical, given its inert nature as a saturated hydrocarbon. It can interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the physical properties of mixtures, such as viscosity and melting point.
Comparaison Avec Des Composés Similaires
9-Octylheptadecane: Another long-chain alkane with a similar structure but only one octyl group.
9,10-Diheteroarylanthracene Derivatives: These compounds have similar long-chain structures but include aromatic rings and heteroatoms, which can impart different chemical and physical properties.
Propriétés
Numéro CAS |
189698-88-2 |
|---|---|
Formule moléculaire |
C34H70 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
9,10-dioctyloctadecane |
InChI |
InChI=1S/C34H70/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2)34(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-34H,5-32H2,1-4H3 |
Clé InChI |
IBWCMFRHYBLTAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)C(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


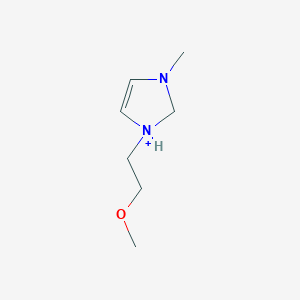

![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
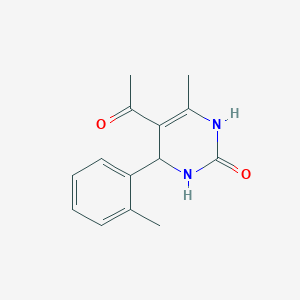
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
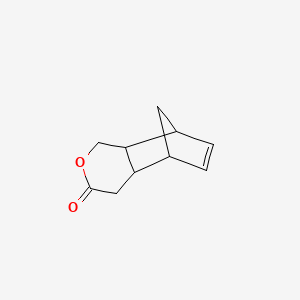
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)


